N-{[1-(dimethylamino)cyclohexyl]methyl}-3-propoxybenzamide
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Overview
Description
N-{[1-(dimethylamino)cyclohexyl]methyl}-3-propoxybenzamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group attached to a cyclohexyl ring, which is further connected to a propoxybenzamide moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-3-propoxybenzamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the dimethylamino group. One common method involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent to form the dimethylamino-cyclohexane intermediate. This intermediate is then reacted with 3-propoxybenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylamino)cyclohexyl]methyl}-3-propoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or cyclohexyl derivatives.
Scientific Research Applications
N-{[1-(dimethylamino)cyclohexyl]methyl}-3-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-3-propoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group is known to enhance the compound’s binding affinity to certain receptors, while the propoxybenzamide moiety may contribute to its overall pharmacological profile. The compound’s effects are mediated through the modulation of signaling pathways and the alteration of cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(dimethylamino)cyclohexyl]methyl}-2-propoxybenzamide
- N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide
Uniqueness
N-{[1-(dimethylamino)cyclohexyl]methyl}-3-propoxybenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological effects, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C19H30N2O2 |
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Molecular Weight |
318.5 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-3-propoxybenzamide |
InChI |
InChI=1S/C19H30N2O2/c1-4-13-23-17-10-8-9-16(14-17)18(22)20-15-19(21(2)3)11-6-5-7-12-19/h8-10,14H,4-7,11-13,15H2,1-3H3,(H,20,22) |
InChI Key |
ABRJEMCQUVBBPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC2(CCCCC2)N(C)C |
Origin of Product |
United States |
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